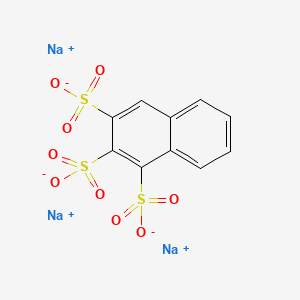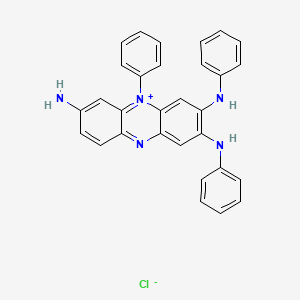
7-Amino-5-phenyl-2,3-bis(phenylamino)phenazinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 229-317-4, also known as 2,4,6-trinitrotoluene, is a chemical compound widely recognized for its use as an explosive material. It is a yellow, odorless solid that is relatively stable and can be safely handled under controlled conditions. The compound is primarily used in military applications and in the mining industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene reacts with a mixture of nitric acid and sulfuric acid to form mononitrotoluene.
Dinitration: Mononitrotoluene undergoes further nitration to form dinitrotoluene.
Trinitration: Dinitrotoluene is nitrated once more to produce 2,4,6-trinitrotoluene.
The reaction conditions involve maintaining specific temperatures and acid concentrations to ensure the desired nitration level is achieved without causing unwanted side reactions.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process is carried out in specialized reactors designed to handle the corrosive nature of the acids and the exothermic nature of the reactions. Safety measures are strictly enforced to prevent accidents during production.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different by-products.
Reduction: Reduction reactions can convert it into less explosive compounds.
Substitution: Certain substituents can replace the nitro groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate are used.
Reduction: Reducing agents like iron and hydrochloric acid can be employed.
Substitution: Reagents like sodium hydroxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of 2,4,6-trinitrotoluene.
Reduction: Amino derivatives such as 2,4,6-triaminotoluene.
Substitution: Substituted toluene derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2,4,6-trinitrotoluene has several scientific research applications:
Chemistry: Studied for its explosive properties and stability.
Biology: Research on its environmental impact and biodegradation.
Medicine: Limited use in medical research due to its toxicity.
Industry: Used in the development of explosives and related technologies.
Mecanismo De Acción
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of gases such as nitrogen, carbon dioxide, and water vapor. This rapid gas formation creates a high-pressure shock wave, resulting in an explosion.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-dinitrotoluene
- 2,6-dinitrotoluene
- 1,3,5-trinitrobenzene
Uniqueness
2,4,6-trinitrotoluene is unique due to its specific arrangement of nitro groups, which provides a balance between stability and explosive power. This makes it more stable than other nitro compounds while still being highly effective as an explosive material.
Propiedades
Número CAS |
6471-73-4 |
|---|---|
Fórmula molecular |
C30H24ClN5 |
Peso molecular |
490.0 g/mol |
Nombre IUPAC |
2-N,3-N,5-triphenylphenazin-5-ium-2,3,7-triamine;chloride |
InChI |
InChI=1S/C30H23N5.ClH/c31-21-16-17-25-29(18-21)35(24-14-8-3-9-15-24)30-20-27(33-23-12-6-2-7-13-23)26(19-28(30)34-25)32-22-10-4-1-5-11-22;/h1-20H,(H3,31,32,33,34);1H |
Clave InChI |
SSPMWRJUTFVWHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C=C3C(=C2)N=C4C=CC(=CC4=[N+]3C5=CC=CC=C5)N)NC6=CC=CC=C6.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


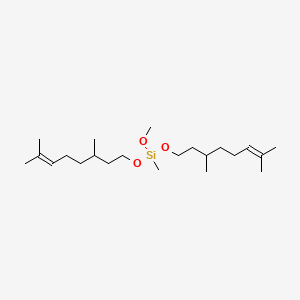
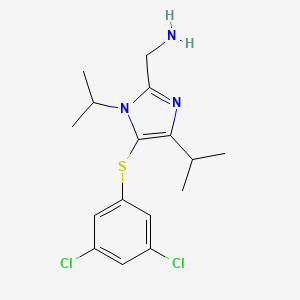
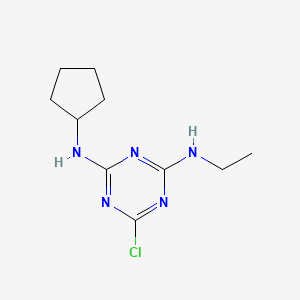
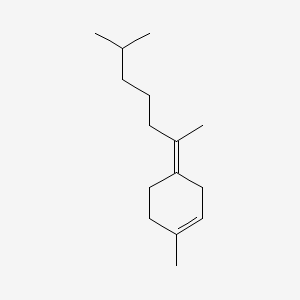
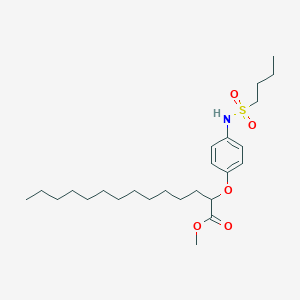

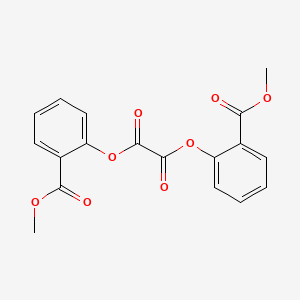
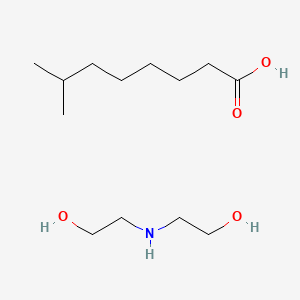
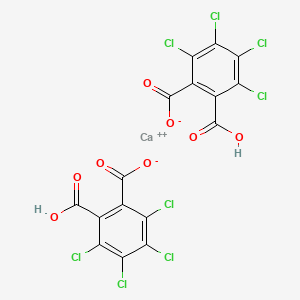
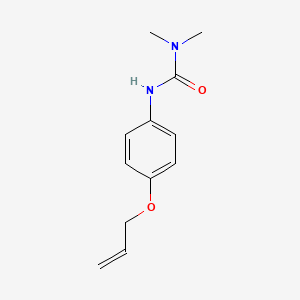
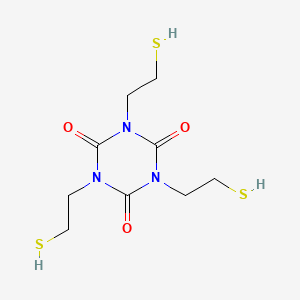
![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 3-aminopropanoate](/img/structure/B12666038.png)
